molecular formula C15H26N2O2S B2640450 2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2197822-51-6

2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B2640450
CAS RN: 2197822-51-6
M. Wt: 298.45
InChI Key: KMADCMJQSPERSB-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered aromatic heterocycle, comprised of four carbon atoms and one nitrogen atom . It’s renowned for its aromatic properties, which can be attributed to the presence of a delocalized pi electron system . The molecular formula for pyrrole is C4H5N . It’s notable for its unpleasant, fishy odor .


Synthesis Analysis

Pyrrole is synthesized in the laboratory for research and industrial purposes. One of the classic methods for synthesizing pyrrole is the Paal-Knorr synthesis, which involves the condensation of 1,4-diketones in the presence of a catalyst . Another synthesis method involves the reaction of furan with ammonia under acidic conditions, in a process known as the Van Leusen Pyrrole Synthesis .


Molecular Structure Analysis

The unique aromaticity of pyrrole is conferred by its five-membered ring structure and the availability of a lone pair of electrons on the nitrogen atom . These electrons form a part of the aromatic π-electron system, contributing to the molecule’s stability .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can participate in the Paal-Knorr Pyrrole Synthesis, where it reacts with 1,4-diketones to form a pyrrole . It can also react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .


Physical And Chemical Properties Analysis

Pyrrole is a colorless to slightly yellowish liquid at room temperature . It’s soluble in water and other polar solvents due to its polar nature . It has a dipole moment of 1.58 D .

Scientific Research Applications

N-Radical-Initiated Cyclization and Sulfur Dioxide Insertion

Research by Mao et al. (2017) explores N-radical-initiated cyclization involving sulfonylation of unactivated alkenes through sulfur dioxide insertion. This process yields sulfonated 3,4-dihydro-2H-pyrroles under photoinduced sulfonylative conditions, showcasing a catalyst-free method at room temperature (Mao, Yuan, Li, & Wu, 2017).

Gold(I)-Catalyzed Intramolecular Hydroamination

Yeh et al. (2009) demonstrated a gold(I)-catalyzed intramolecular hydroamination of cyclohexa-1,3-dienes, leading to the formation of hexahydroindole derivatives. This process is notable for its diastereoselective fashion and ability to yield octahydrocyclohepta[b]pyrrole derivatives from seven-membered ring substrates (Yeh, Pai, Lin, & Lee, 2009).

Diels-Alder Reactions with Vinylpyrroles

Xiao and Ketcha (1995) explored the use of vinylpyrroles in Diels-Alder reactions. They demonstrated the production of tetrahydroindole derivatives through cycloaddition reactions with electron-deficient dienophiles, using N-protected vinylpyrroles (Xiao & Ketcha, 1995).

Pyrrole Protecting Groups

González et al. (1983) investigated versatile protecting groups for the pyrrole nitrogen atom, focusing on the 2-chloroethyl and 2-phenylsulfonylethyl moieties. They explored efficient attachment and deprotection methods, demonstrating their utility in complex syntheses (González, Greenhouse, Tallabs, & Muchowski, 1983).

Cyclization and Sulfonyl Group Migration

Zhao et al. (2016) synthesized 2-trifluoromethyl-5-(arylsulfonyl)methyl pyrroles and 2-trifluoromethyl-4-(arylsulfonyl)methyl pyrroles. This was achieved through a cyclization and sulfonyl group migration cascade, catalyzed by AgOOCCF3 and CsOPiv (Zhao, Wang, Li, Wang, Xin, & Wan, 2016).

Synthesis of Porphyrins from Pyrroles

Kinoshita et al. (1992) reported the effective conversion of 2-hydroxymethyl-1-methylsulfonyl-3,4-disubstituted pyrroles into corresponding porphyrins. This process highlights the versatility of pyrroles as intermediates in the synthesis of more complex organic compounds (Kinoshita, Tanaka, Nishimori, Dejima, & Inomata, 1992).

Safety and Hazards

Pyrrole is considered hazardous. It’s flammable and its vapors may form explosive mixtures with air . It’s toxic if swallowed and causes serious eye damage . It’s also harmful if inhaled .

properties

IUPAC Name

5-cyclohexylsulfonyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c18-20(19,15-4-2-1-3-5-15)17-10-12-8-16(14-6-7-14)9-13(12)11-17/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMADCMJQSPERSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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